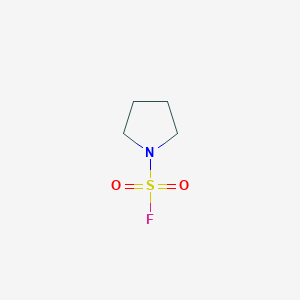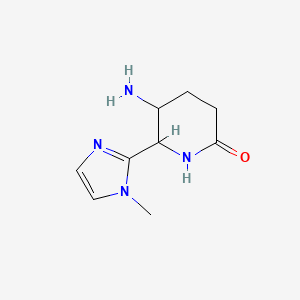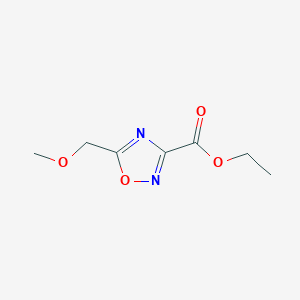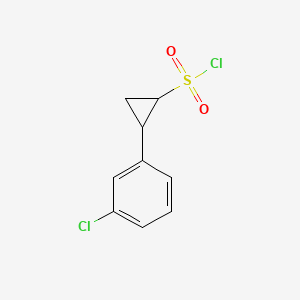
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group, a phenyl group, and a carbonitrile group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl, phenyl, and carbonitrile groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a reaction between a methoxymethyl-substituted thiourea and a phenyl-substituted α-haloketone can yield the desired thiazole compound. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease conditions.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethyl)-5-methyl-1,3-thiazole-4-carbonitrile
- 2-(Methoxymethyl)-5-phenyl-1,3-oxazole-4-carbonitrile
- 2-(Methoxymethyl)-5-phenyl-1,3-imidazole-4-carbonitrile
Uniqueness
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is unique due to the specific combination of functional groups attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the methoxymethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C12H10N2OS |
|---|---|
分子量 |
230.29 g/mol |
IUPAC名 |
2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C12H10N2OS/c1-15-8-11-14-10(7-13)12(16-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
InChIキー |
CWIYXRGUEUUVNM-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC(=C(S1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)

![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)


![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
amino}propanoic acid](/img/structure/B12314116.png)


![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
